Ethyl 3-(piperidin-1-yl)benzoate
Description
Ethyl 3-(piperidin-1-yl)benzoate is an organic compound featuring a benzoate ester backbone substituted at the 3-position with a piperidin-1-yl group. The piperidine moiety is critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making this compound a versatile scaffold in medicinal and materials chemistry.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 3-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-7-6-8-13(11-12)15-9-4-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 |
InChI Key |
GPHOBDQTCYDAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-1-yl)benzoate typically involves the esterification of 3-(piperidin-1-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(piperidin-1-yl)benzoic acid.
Reduction: Formation of 3-(piperidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in Medicinal Chemistry
I-6501 and I-6502 (Ethyl 4-substituted benzoates)
- I-6501: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate.
- I-6502: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate. Both compounds differ in the linker group (thioether vs. ether) at the 4-position of the benzoate. Biological relevance: The isoxazole moiety enhances binding to targets like kinases or receptors, while the ethyl ester improves membrane permeability .
Aquaporin Inhibitors (Ethyl 4-(carbamoylamino)benzoate)
- Ethyl 4-(carbamoylamino)benzoate derivatives exhibit positional isomerism (3- vs. 4-substitution) compared to Ethyl 3-(piperidin-1-yl)benzoate. Substitution at the 4-position increases steric hindrance, reducing inhibitory potency against aquaporin-3 and aquaporin-7 .
Paliperidone Palmitate Derivatives
- (9RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate (C₃₉H₅₇FN₄O₄): Incorporates a piperidine-linked benzisoxazole group, enhancing antipsychotic activity. Solubility: Practically insoluble in polyethylene glycol 400 and propylene glycol, unlike ethyl benzoate derivatives, which are more soluble in polar solvents .
Physicochemical Properties
*Predicted based on alkyl benzoate analogs .
Ethyl 3-(2-ethoxy-2-oxo-1-(piperidin-1-yl)ethyl)benzoate (109)
- Molecular Formula: C₁₈H₂₆NO₄.
- Yield : 54% (lower than simpler analogs due to steric complexity).
- Application : Demonstrates the feasibility of introducing branched substituents on the benzoate core .
Ethyl 4-(carbamoylamino)benzoate
- Key Feature: Carbamoylamino group at the 4-position.
- Activity : Selective inhibition of aquaporins, highlighting the role of hydrogen bonding in target engagement .
Ethyl 4-(dimethylamino)benzoate
- Reactivity: Promotes higher polymerization conversion in resins (72%) compared to methacrylate derivatives (58%) due to electron-donating dimethylamino groups .
Biological Activity
Ethyl 3-(piperidin-1-yl)benzoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₇N₂O₂. Its structure comprises an ethyl ester group linked to a piperidine ring and a benzoate moiety, which contributes to its chemical reactivity and biological properties. The piperidine ring is particularly significant for enhancing the compound's interaction with various biological targets, including enzymes and receptors.
Analgesic and Anesthetic Properties
Research indicates that this compound exhibits potential as an analgesic and anesthetic agent. Its structural similarity to other benzoate derivatives suggests it may modulate pain perception through interactions with neurotransmitter systems. Studies have shown that compounds with similar structures can influence pathways related to pain regulation .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Its effectiveness against various pathogens highlights its potential as a therapeutic agent. The compound's ability to penetrate cell membranes, attributed to the lipophilicity of the piperidine moiety, enhances its antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in biochemical pathways, which may contribute to its analgesic effects.
- Receptor Binding : this compound may interact with various neurotransmitter receptors, influencing mood and pain perception .
Comparative Analysis
To better understand the unique features of this compound, a comparison with similar compounds is provided in the table below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-(piperidin-1-yl)benzoate | Similar benzoate structure | Different substitution pattern; varied pharmacological profiles |
| Ethyl 3-amino-4-(piperidin-1-yl)benzoate | Contains an amino group | Potentially more reactive due to the amino group |
| Ethyl 3-nitro-4-(piperidin-1-yl)benzoate | Contains a nitro group | Increased reactivity; potential for reduction reactions |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Analgesic Effects : A study demonstrated that derivatives of this compound exhibited significant analgesic effects in animal models, suggesting their potential for pain management therapies .
- Antimicrobial Testing : In vitro tests revealed that this compound showed activity against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
- Neurotransmitter Modulation : Investigations into the compound's interaction with neurotransmitter systems revealed that it may influence serotonin and dopamine pathways, which are crucial for mood regulation and pain perception .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
